molecular formula C21H18Cl2O5 B12154022 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B12154022
M. Wt: 421.3 g/mol
InChI Key: VABZZWKIGAEJJB-UHFFFAOYSA-N
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Description

3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound known for its diverse applications in scientific research This compound features a chromen-2-one core structure, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the 2,6-Dichlorobenzyl Group: This step involves the reaction of the chromen-2-one derivative with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Propanoic Acid Moiety: The final step includes the esterification of the intermediate with propanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The presence of the 2,6-dichlorobenzyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

The compound 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of drug development and therapeutic interventions. Below is a detailed exploration of its applications, supported by scientific research findings and case studies.

Medicinal Chemistry

Anticancer Activity
Research indicates that chromen-2-one derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer). The mechanism of action involves the inhibition of key enzymes or pathways associated with cancer cell growth.

Case Study:
In vitro assays demonstrated that derivatives with similar structures had IC50 values lower than 10 µM against MCF-7 cells, suggesting promising anticancer activity. Molecular docking studies revealed binding interactions with dihydrofolate reductase, indicating potential mechanisms for anticancer effects.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Chromen-2-one derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Research Findings:
A study evaluated the antibacterial activity of structurally related chromen derivatives against various bacterial strains, showing significant inhibition at low concentrations. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

There is emerging evidence that chromen derivatives may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.

Research Insights:
Experimental models have indicated that certain chromen derivatives can reduce inflammatory markers in vitro and in vivo, highlighting their potential use in managing inflammatory conditions.

Neurological Applications

Some studies have explored the neuroprotective effects of chromen derivatives, suggesting potential applications in neurodegenerative diseases.

Case Study:
Research involving animal models has demonstrated that specific chromen compounds can protect neuronal cells from oxidative stress-induced damage, indicating their potential role in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid stands out due to its unique combination of the chromen-2-one core and the 2,6-dichlorobenzyl group

Biological Activity

The compound 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a derivative of chromen-2-one, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular Formula C19H20ClO4
Molecular Weight 359.82 g/mol
IUPAC Name 3-(7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
Canonical SMILES CCCCC(=O)OCC1=C(C(=O)C2=C1C=CC(=C2)OCC(Cl)=C(Cl))C(C)=C(C)O

Synthesis

The synthesis of this compound typically involves the reaction of 4,8-dimethylcoumarin derivatives with a suitable alkyl halide in the presence of a base. The presence of the dichlorobenzyl group is crucial for enhancing its biological activity.

Antimicrobial Properties

Research indicates that chromenone derivatives exhibit significant antimicrobial activity. Studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The dichlorobenzyl moiety enhances this activity due to its ability to interact with bacterial cell membranes.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Chromone derivatives have shown promise in cancer research. The compound is believed to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. In particular, studies have indicated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain perception.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various chromenone derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and E. coli .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds in a carrageenan-induced paw edema model in rats. The compound demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential utility in cancer therapy .

Properties

Molecular Formula

C21H18Cl2O5

Molecular Weight

421.3 g/mol

IUPAC Name

3-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H18Cl2O5/c1-11-13-6-8-18(27-10-15-16(22)4-3-5-17(15)23)12(2)20(13)28-21(26)14(11)7-9-19(24)25/h3-6,8H,7,9-10H2,1-2H3,(H,24,25)

InChI Key

VABZZWKIGAEJJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)CCC(=O)O

Origin of Product

United States

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